4'-Dihydroabscisic acid

描述

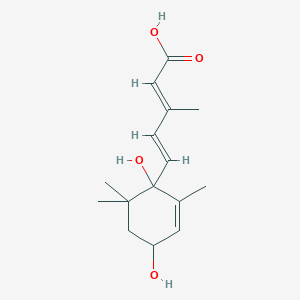

4'-Dihydroabscisic acid (4'-DHABA) is a metabolite of abscisic acid (ABA), a phytohormone critical for plant stress responses and developmental processes. Structurally, 4'-DHABA is characterized by the reduction of the 1',4'-dihydroxycyclohexenyl group, distinguishing it from ABA, which contains a 1'-hydroxy-4'-keto group (Figure 1A) . Its molecular formula is C₁₅H₂₂O₄ (average molecular weight: 266.33 g/mol), with a monoisotopic mass of 266.1518 Da . First identified in pea seedlings (Pisum sativum), 4'-DHABA has been detected in metabolomic studies of plants and mammals under stress conditions, such as arsenic exposure in mice .

属性

CAS 编号 |

84026-26-6 |

|---|---|

分子式 |

C15H22O4 |

分子量 |

266.33 g/mol |

IUPAC 名称 |

(2E,4E)-5-(1,4-dihydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H22O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,12,16,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+ |

InChI 键 |

MWGXQVSTMXPXIW-WEYXYWBQSA-N |

SMILES |

CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O |

手性 SMILES |

CC1=CC(CC(C1(/C=C/C(=C/C(=O)O)/C)O)(C)C)O |

规范 SMILES |

CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues of Abscisic Acid

4'-DHABA belongs to a class of ABA derivatives modified via oxidation, reduction, or conjugation. Key analogues include:

Key Observations :

- Structural Specificity : 4'-DHABA’s 1',4'-dihydroxy group distinguishes it from 2',3'-dihydroabscisic acid, which retains ABA’s ketone group but reduces the adjacent double bond .

- Metabolomic Detection : In Arabidopsis thaliana, 4'-DHABA exhibits a retention time of 10.33 min (UPLC-QTOF-MS) and a VIP score of 1.97, indicating moderate importance in stress-related metabolic pathways .

Functional Comparison with ABA and Derivatives

- Bioactivity: ABA is a potent regulator of drought responses, whereas 4'-DHABA’s activity remains unconfirmed.

- Metabolic Pathways : ABA undergoes hydroxylation, conjugation, or oxidation to form derivatives. 4'-DHABA is proposed as an intermediate in an alternative ABA catabolic pathway, contrasting with dominant routes like 8'-hydroxylation .

Metabolomic Context and Co-Occurring Metabolites

In metabolomic profiles, 4'-DHABA often co-occurs with other phenolic acids and stress-responsive compounds:

Notable Finding: In arsenic-exposed mice, 4'-DHABA levels inversely correlated with 3-indoleacetonitrile (a plant growth regulator), suggesting competing metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。